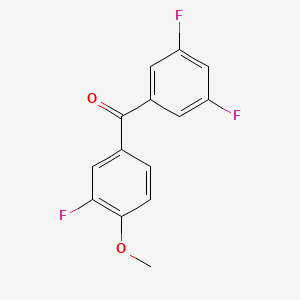

4-Methoxy-3,3',5'-trifluorobenzophenone

Description

Significance of Substituted Benzophenone (B1666685) Frameworks in Contemporary Organic Synthesis and Materials Science

Substituted benzophenone frameworks are recognized as ubiquitous structures in medicinal chemistry, found in numerous naturally occurring and synthetic compounds that exhibit a variety of biological activities. rsc.orgnih.gov Their applications extend to roles as anti-inflammatory agents and in the development of treatments for conditions like Alzheimer's disease. nih.gov

In materials science, benzophenones are widely used as photoinitiators for polymerization reactions, where they absorb UV light to initiate the cross-linking of polymer chains. nih.govmdpi.com This property is crucial for creating stable polymer networks and hydrogels for applications such as surface coatings and biomedical devices. acs.org The benzophenone core is also a key component in the synthesis of high-performance polymers, including poly(ether ketones), which are valued for their thermal stability. nih.govossila.com

The Impact of Fluorine and Methoxy (B1213986) Substituents on Aromatic Systems in Advanced Chemical Contexts

The introduction of fluorine and methoxy substituents onto an aromatic system like benzophenone has profound effects on its molecular properties and reactivity.

Research Landscape of 4-Methoxy-3,3',5'-trifluorobenzophenone and Related Fluorobenzophenones in Scientific Literature

While detailed research specifically focused on this compound is not extensively documented in publicly available literature, its chemical structure places it firmly within the well-established class of fluorinated benzophenones. The research landscape is better understood by examining its structural analogs.

The synthesis of various fluorinated benzophenones is an active area of research, often involving methods like nucleophilic aromatic substitution. nih.gov For instance, hexafluorobenzophenones have been used as precursors to create a library of symmetrical and asymmetrical fluorinated benzophenones, xanthones, and acridones by reacting them with nucleophiles like sodium methoxide (B1231860). nih.gov

Compounds with structural similarities, such as 4-Fluoro-4′-methoxybenzophenone, are utilized as building blocks in organic synthesis. ossila.com This related compound serves as a photocatalyst for photochemical fluorination reactions and is used in the preparation of fluorenone derivatives, which have applications in the pharmaceutical industry and organic electronics. ossila.com The study of such analogs provides a framework for understanding the potential applications and synthetic pathways relevant to this compound. The presence of multiple fluorine atoms and a methoxy group suggests its potential utility as an intermediate in the synthesis of complex, functionalized molecules for materials science or medicinal chemistry.

Below are the known chemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O₂ |

| Molecular Weight | 266.22 g/mol |

| CAS Number | 844885-14-9 |

| Predicted Boiling Point | 368.8 ± 42.0 °C |

| Predicted Density | 1.303 ± 0.06 g/cm³ |

Table 1: Physicochemical properties of this compound. Data sourced from ChemicalBook. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c1-19-13-3-2-8(6-12(13)17)14(18)9-4-10(15)7-11(16)5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTIIIKKCVATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374894 | |

| Record name | 4-Methoxy-3,3',5'-trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-14-9 | |

| Record name | 4-Methoxy-3,3',5'-trifluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 3,3 ,5 Trifluorobenzophenone and Its Structural Analogues

Advanced Strategies for the De Novo Synthesis of Fluorinated Benzophenones

The construction of the fluorinated benzophenone (B1666685) core can be achieved through several key synthetic transformations. These methods offer access to a diverse range of substitution patterns, allowing for the fine-tuning of the molecule's properties.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Displacement in Benzophenone Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of fluorinated benzophenones. nih.gov This reaction involves the displacement of a halide, typically fluoride (B91410), on an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack, facilitating the substitution. libretexts.org

A notable example is the synthesis of bis(2,4,5-trifluorophenyl)methanone, a hexafluorobenzophenone, which serves as a versatile precursor. This compound can be synthesized by treating 2,4,5-trifluorobenzaldehyde (B50696) with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation of the resulting alcohol. nih.govku.edu This hexafluorobenzophenone can then undergo sequential SNAr reactions. nih.gov

In polyfluorinated benzophenones, the different fluorine atoms exhibit varying degrees of reactivity towards nucleophilic attack. This difference in reactivity allows for regioselective substitution. For instance, in bis(2,4,5-trifluorophenyl)methanone, the fluorines at the 4 and 4' positions are more reactive and can be selectively substituted first. nih.govku.edu The fluorines at the 2 and 2' positions are less reactive but can be displaced in a subsequent cyclization step. nih.gov

This regioselectivity is crucial for the synthesis of asymmetrically substituted benzophenones and for the construction of more complex fluorinated heterocyclic systems like xanthones and acridones. nih.gov The ability to control which fluorine atom is displaced allows for the precise installation of different functional groups onto the benzophenone scaffold.

Table 1: Regioselective SNAr Reactions of a Hexafluorobenzophenone

| Nucleophile | Reaction Conditions | Position of Substitution | Product |

| Hydroxide | Aqueous KOH/DMSO, 80 °C | 4,4'-positions | Dihydroxy-substituted benzophenone nih.gov |

| Methoxide (B1231860) | Sodium methoxide, room temp. | 4,4'-positions | Dimethoxy-substituted benzophenone nih.gov |

This table illustrates the selective substitution at the more reactive 4,4'-positions of a hexafluorobenzophenone precursor.

The rate and success of SNAr reactions are heavily influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com In the context of benzophenones, the carbonyl group itself acts as a moderately activating group. However, the presence of additional EWGs, such as nitro groups, positioned ortho or para to the leaving group (fluorine), significantly enhances the reactivity of the aromatic ring towards nucleophilic attack. wikipedia.orglibretexts.org

Conversely, electron-donating groups (EDGs) on the ring would deactivate it for nucleophilic substitution. Therefore, the strategic placement of activating groups is a key consideration in designing synthetic routes that utilize SNAr reactions.

Friedel-Crafts Acylation Approaches in the Construction of Methoxy- and Fluorobenzophenone Skeletons

Friedel-Crafts acylation is a classic and effective method for forming the carbon-carbon bond that creates the benzophenone skeleton. researchgate.nettandfonline.comrawdatalibrary.net This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. prepchem.comnih.gov

For the synthesis of methoxy- and fluorobenzophenones, this could involve reacting a substituted benzoyl chloride with a substituted benzene (B151609) derivative. For example, 4-methoxybenzophenone (B1664615) can be synthesized by reacting anisole (B1667542) with benzoyl chloride in the presence of aluminum chloride. prepchem.com Similarly, fluorine-containing benzophenones can be prepared by the Friedel-Crafts acylation of appropriate fluorinated aromatic compounds. researchgate.nettandfonline.comrawdatalibrary.net For instance, 4-fluoro-2',4'-dihydroxybenzophenone is prepared by the Friedel-Crafts acylation of resorcinol. google.com

Table 2: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

| Anisole | Benzoyl chloride | AlCl₃ | 4-Methoxybenzophenone prepchem.com |

| Resorcinol | 4-Fluorobenzoyl chloride | Lewis Acid | 4-Fluoro-2',4'-dihydroxybenzophenone google.com |

This table provides examples of the versatility of the Friedel-Crafts acylation in preparing substituted benzophenones.

Metal-Catalyzed Cross-Coupling Reactions for Substituted Benzophenone Formation

Modern synthetic organic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-C bonds. These methods provide an alternative to classical methods like Friedel-Crafts acylation and can often tolerate a wider range of functional groups.

One such approach is the Suzuki cross-coupling reaction. This involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. For the synthesis of substituted benzophenones, this could entail coupling a suitably substituted aryl boronic acid with a halogenated benzophenone precursor. For example, the synthesis of selagibenzophenone A involved a Suzuki cross-coupling reaction of 2,4,6-tribromobenzaldehyde (B1640386) with a boronic acid, followed by a Grignard reaction and oxidation to form the benzophenone core. mdpi.com

Another important class of reactions is copper-catalyzed cross-coupling. Copper catalysis has been employed for the formation of C-N and C-O bonds, and more recently in tandem with photoredox catalysis for the cross-coupling of alkyl N-hydroxyphthalimide esters with benzophenone-derived imines to ultimately furnish alkylated primary amines. nih.govbeilstein-journals.org

Development of Stereoselective and Regioselective Synthetic Routes for Fluorinated Benzophenones

The development of synthetic routes that offer high stereoselectivity and regioselectivity is a major goal in organic synthesis. For fluorinated benzophenones, this is particularly important as the precise location of the fluorine atoms can have a profound impact on the molecule's biological activity and material properties.

As discussed in the context of SNAr reactions, the inherent differences in the reactivity of fluorine atoms in polyfluorinated systems can be exploited to achieve regioselective synthesis. nih.gov Furthermore, the choice of starting materials and reaction conditions in Friedel-Crafts acylations and metal-catalyzed cross-coupling reactions can also be optimized to favor the formation of a specific regioisomer.

While the benzophenone core itself is achiral, the introduction of chiral substituents or the use of chiral catalysts can lead to the formation of stereoisomers. Research in this area is ongoing, with a focus on developing new catalytic systems and synthetic methodologies that provide precise control over the three-dimensional structure of the final product.

Optimized Reaction Conditions and Process Chemistry for Scalable Synthesis

The scalable synthesis of 4-Methoxy-3,3',5'-trifluorobenzophenone and its analogues hinges on the optimization of the Friedel-Crafts acylation reaction. This typically involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst. organic-chemistry.org Key to achieving high yields and selectivity is the careful control of reaction parameters, including temperature, reaction time, and the stoichiometry of reactants and catalyst. The goal is to facilitate the electrophilic aromatic substitution while minimizing side reactions.

The development of greener and more efficient synthetic protocols is an ongoing area of research. This includes the use of milder catalysts and solvent-free conditions to reduce the environmental impact and simplify product purification. researchgate.net For industrial-scale production, process chemistry focuses on ensuring reaction safety, reproducibility, and cost-effectiveness.

The choice of solvent in Friedel-Crafts acylation can significantly influence the reaction's outcome. Solvents not only serve to dissolve the reactants but can also affect the activity of the catalyst and the stability of the intermediates. The polarity of the solvent can play a crucial role in the dissolution of the catalyst-acylating agent complex, which in turn affects the reaction rate and product distribution.

In the synthesis of benzophenones, a range of solvents can be employed, from non-polar hydrocarbons to more polar halogenated solvents. The selection of an appropriate solvent is critical for maximizing the yield of the desired isomer and minimizing the formation of byproducts. The following table summarizes the effects of different solvents on Friedel-Crafts acylation reactions.

| Solvent | Polarity | Typical Observations in Friedel-Crafts Acylation |

| Carbon Disulfide | Non-polar | Often used in traditional Friedel-Crafts reactions. |

| Dichloromethane | Polar aprotic | A common solvent due to its good dissolving power and relative inertness. |

| Nitrobenzene | Polar aprotic | Can increase the solubility of the reaction complex, potentially affecting selectivity. |

| 1,2-Dichloroethane | Polar aprotic | Frequently used in industrial processes for its higher boiling point. |

This table is generated based on general principles of Friedel-Crafts reactions and may not reflect the specific outcomes for the synthesis of this compound.

The catalyst is at the heart of the Friedel-Crafts acylation, as it generates the highly electrophilic acylium ion necessary for the reaction. nih.gov The choice of catalyst depends on the reactivity of the aromatic substrate; more reactive substrates may require milder catalysts, while less reactive, electron-deficient rings (such as those containing fluorine atoms) often necessitate stronger Lewis acids.

Commonly used catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com Optimization of the catalytic system involves selecting a catalyst with the appropriate strength and using it in the optimal amount to achieve high conversion and selectivity. Recent research has focused on developing more sustainable and reusable catalysts, such as metal oxides and triflates, to overcome the drawbacks of traditional stoichiometric Lewis acids, which are often corrosive and difficult to handle. researchgate.netcapes.gov.br

The table below outlines various catalytic systems used in Friedel-Crafts acylation.

| Catalyst | Type | Activity | Notes |

| Aluminum Chloride (AlCl₃) | Strong Lewis Acid | High | Widely used, but often required in stoichiometric amounts. numberanalytics.com |

| Ferric Chloride (FeCl₃) | Moderate Lewis Acid | Moderate | A milder alternative to AlCl₃. numberanalytics.com |

| Boron Trifluoride (BF₃) | Strong Lewis Acid | High | A gaseous Lewis acid, often used as a complex. numberanalytics.com |

| Zinc Oxide (ZnO) | Heterogeneous | Moderate | A reusable and more environmentally friendly option. researchgate.net |

| Hafnium Triflate | Lewis Acid | High | Effective for acylation of unactivated benzenes. capes.gov.br |

This table provides a general overview of catalysts and their typical applications in Friedel-Crafts reactions.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. semanticscholar.org For the synthesis of functionalized PAEK monomers like this compound, a one-pot approach could involve the in-situ generation of the acylating agent followed by the Friedel-Crafts acylation.

Reaction Mechanisms and Chemical Transformations Involving 4 Methoxy 3,3 ,5 Trifluorobenzophenone

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Trifluorobenzophenone Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic rings. researchgate.netnih.gov The presence of multiple fluorine atoms, which are effective leaving groups, on the benzophenone (B1666685) scaffold makes this class of compounds susceptible to SNAr reactions. The mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov However, recent studies have also identified concerted (cSNAr) mechanisms, particularly where the traditional stepwise pathway is less favorable. researchgate.netnih.govrsc.org

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer intermediate. masterorganicchemistry.com The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the site of substitution. For fluorinated benzophenones, the fluorine atoms themselves act as activating groups for SNAr, in addition to being the leaving group.

Kinetic studies consistently demonstrate that fluoride (B91410) is an excellent leaving group in SNAr reactions, often superior to other halogens. This is contrary to SN1 and SN2 reactions, where iodide is the best leaving group. The high reactivity of the C-F bond in SNAr is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex. masterorganicchemistry.com The order of reactivity for leaving groups in SNAr is generally F > Cl > Br > I. masterorganicchemistry.com

For a molecule like 4-Methoxy-3,3',5'-trifluorobenzophenone, the fluorine atoms at the 3' and 5' positions on one ring and the 3-position on the other are all potential sites for nucleophilic attack. The precise kinetics would depend on the specific nucleophile and reaction conditions, with the electron-withdrawing effect of the carbonyl group playing a significant role in activating these sites.

Table 1: Relative Reactivity of Halogen Leaving Groups in SNAr Reactions

| Leaving Group | Relative Reactivity |

|---|---|

| Fluorine (F) | Highest |

| Chlorine (Cl) | Intermediate |

| Bromine (Br) | Intermediate |

| Iodine (I) | Lowest |

This table illustrates the general trend for leaving group aptitude in classical SNAr reactions.

While fluorine is the most common leaving group in SNAr reactions on this substrate, the methoxy (B1213986) group could also potentially be displaced, although it is generally a poorer leaving group. Mechanistic studies, combining experimental kinetics with computational chemistry, are crucial for understanding the transition states of such reactions. researchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to model transition structures and predict reaction energy barriers, offering insights into whether a reaction is likely to be stepwise or concerted. rsc.orgnih.gov

In the classical two-step SNAr mechanism, the addition of a nucleophile leads to a stable "Meisenheimer" intermediate, which can often be detected or isolated. masterorganicchemistry.com The subsequent elimination of the leaving group is typically fast. In contrast, a concerted (cSNAr) mechanism involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously. nih.gov Computational studies can help distinguish between these pathways by locating the relevant stationary points on the potential energy surface. For a potential methoxy displacement on this compound, computational analysis would be essential to determine the energetic feasibility and the nature of the transition state compared to the more favorable fluoride displacement.

Photochemical Reaction Mechanisms of Benzophenone Derivatives with Methoxy Substituents

Benzophenone and its derivatives are among the most extensively studied compounds in photochemistry. bgsu.edu Upon absorption of UV light (around 350 nm), benzophenone undergoes efficient intersystem crossing from the initial singlet excited state (S₁) to a more stable triplet excited state (T₁). hilarispublisher.com This triplet state has a diradical character and is the primary reactive species in most benzophenone photoreactions. bgsu.eduresearchgate.net

The photocatalytic degradation of aromatic ketones like benzophenone derivatives is an important environmental process. nih.gov In the presence of a semiconductor photocatalyst like TiO₂, UV irradiation can lead to the complete mineralization of the organic molecule to CO₂ and inorganic anions. ntcu.edu.tw The degradation can proceed through various competitive pathways, including oxidation and destruction of the aromatic structure. ntcu.edu.tw Studies on related benzophenones have shown that degradation follows pseudo-first-order kinetics. nih.gov The presence of natural photosensitizers in water can significantly accelerate this photodecomposition. nih.gov Benzophenone derivatives can also act as photosensitizers themselves, promoting the degradation of other co-existing pollutants by generating reactive oxygen species like singlet oxygen and hydroxyl radicals. mdpi.com

The hallmark of benzophenone photochemistry is the ability of its triplet excited state to abstract a hydrogen atom from a suitable donor molecule (R-H), a process that is particularly efficient with alcohols. hilarispublisher.commsu.eduacs.org This reaction generates two radical intermediates: a benzophenone ketyl radical and a radical derived from the hydrogen donor (R•). researchgate.netresearchgate.net

Reaction Scheme:

Excitation: BP + hν → BP* (T₁)

Hydrogen Abstraction: BP* (T₁) + R-CH₂-OH → BP•-OH (Ketyl Radical) + R-CH•-OH

Dimerization: 2 BP•-OH → Benzopinacol

In the case of this compound, the triplet state would abstract a hydrogen atom to form the corresponding trifluorinated, methoxy-substituted ketyl radical. These ketyl radicals are relatively stable and can subsequently dimerize to form a pinacol (B44631) derivative. msu.edu The lifetime and reactivity of these radical intermediates can be studied using techniques like nanosecond laser flash photolysis, which allows for their direct observation. researchgate.netosti.gov

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the aromatic ring. uci.edu The feasibility and regioselectivity of this reaction are governed by the activating and directing effects of the substituents already present on the ring. libretexts.org The this compound molecule has two distinct aromatic rings with different substitution patterns.

Ring A (Substituted with -OCH₃ and -F):

Methoxy group (-OCH₃): This is a strong activating group due to its ability to donate electron density via resonance. It is a powerful ortho, para-director. scielo.org.mx

Fluorine atom (-F): Halogens are deactivating via their inductive effect but are ortho, para-directing due to resonance. uci.edulibretexts.org

Carbonyl group (-CO-Ar'): The benzoyl group is a moderately deactivating, meta-directing group.

Ring B (Substituted with two -F atoms):

Fluorine atoms (-F): These are deactivating, ortho, para-directors.

Carbonyl group (-CO-Ar): This is a deactivating, meta-directing group.

Considering these effects, Ring A is significantly more activated towards electrophilic attack than Ring B. The powerful electron-donating resonance effect of the methoxy group dominates over the deactivating effects of the fluorine and carbonyl groups. Ring B, bearing three electron-withdrawing groups (two fluorines and the carbonyl linker), is strongly deactivated.

Therefore, electrophilic aromatic substitution will occur preferentially on Ring A. The directing effects of the substituents on Ring A will guide the incoming electrophile to the positions ortho to the strongly activating methoxy group (C2 and C6). The C5 position is also para to the methoxy group but is already substituted with the carbonyl group. Thus, substitution is most likely at the C2 position, which is ortho to the methoxy group and meta to the fluorine atom.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound

| Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Outcome |

|---|---|---|---|---|

| Ring A | -OCH₃ (at C4) | Strong Activation | ortho, para | |

| -F (at C3) | Deactivation | ortho, para | EAS occurs on this ring, primarily at the C2 position. | |

| -CO-Ar' (at C1) | Deactivation | meta | ||

| Ring B | -F (at C3' & C5') | Deactivation | ortho, para |

Other Significant Chemical Transformations and Derivatizations

Beyond the specific reaction classes detailed previously, this compound can undergo a variety of other chemical transformations and derivatizations, primarily leveraging the reactivity of its ketone functional group. These reactions open avenues to a diverse range of molecular scaffolds, including various heterocyclic systems. The presence of the electron-withdrawing trifluorinated phenyl ring and the electron-donating methoxy-substituted phenyl ring influences the reactivity of the central carbonyl group, making it a versatile precursor for cyclocondensation reactions.

Key transformations in this category include the synthesis of pyrazoles, oxazoles, and pyrimidines through reactions with appropriate binucleophilic reagents. These derivatizations are significant as they introduce new functionalities and often lead to compounds with distinct chemical and potentially biological properties.

Synthesis of Pyrazole (B372694) Derivatives

The reaction of benzophenones and other ketones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. For this compound, a plausible pathway to pyrazole derivatives involves a cyclocondensation reaction with hydrazine hydrate. In this reaction, the hydrazine would initially act as a nucleophile, attacking the carbonyl carbon of the benzophenone. Subsequent dehydration would lead to the formation of a hydrazone intermediate. While the direct cyclization of a simple benzophenone-derived hydrazone to a pyrazole is not a standard transformation, the introduction of an adjacent carbonyl or a related functional group would facilitate this cyclization.

A more direct approach to pyrazole synthesis involves the reaction of a 1,3-diketone with hydrazine. While this compound is not a 1,3-diketone itself, it can be a precursor to such structures. For instance, Claisen condensation with an appropriate ester could introduce the required second carbonyl group, which would then readily undergo cyclization with hydrazine to yield a highly substituted pyrazole. The general scheme for such a transformation starting from a related β-diketone is shown below.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione | Hydrazine hydrate | Acid or base catalysis, typically in an alcohol solvent | 4-(4-methoxybenzoyl)-3-(3,5-difluorophenyl)-1H-pyrazole |

This table presents a hypothetical reaction based on established pyrazole syntheses from 1,3-diketones, illustrating a potential derivatization route for a structure closely related to this compound.

Formation of Oxazole (B20620) Derivatives

Oxazoles, five-membered heterocyclic compounds containing nitrogen and oxygen, can also be synthesized from ketone precursors. One common synthetic route is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. To apply this to this compound, it would first need to be converted to an α-aminoketone, followed by acylation to form the necessary 2-acylaminoketone intermediate. Subsequent cyclization, typically under acidic conditions, would yield the corresponding oxazole.

Another approach is the Van Leusen reaction, which involves the reaction of a ketone with tosylmethyl isocyanide (TosMIC) in the presence of a base. This method directly converts the carbonyl group into an oxazole ring.

| Reactant 1 | Reagent | Conditions | Product |

| This compound | Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3), alcohol solvent | 5-(4-methoxyphenyl)-5-(3,5-difluorophenyl)-4-tosyl-4,5-dihydro-1,3-oxazole, which can be converted to the oxazole |

This table illustrates a potential application of the Van Leusen oxazole synthesis to this compound, based on the known reactivity of ketones with TosMIC.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with urea (B33335) or a related amidine. Similar to the synthesis of pyrazoles, this compound would first need to be converted into a suitable 1,3-dicarbonyl precursor.

Alternatively, chalcones (α,β-unsaturated ketones) can serve as precursors for pyrimidine synthesis. A Wittig reaction on this compound could introduce an α,β-unsaturation, which could then undergo a condensation reaction with urea or thiourea (B124793) to form a dihydropyrimidine, which can be subsequently oxidized to the pyrimidine.

| Reactant (Chalcone Precursor) | Reagent | Conditions | Product |

| 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Urea | Basic or acidic conditions | 4-(3,5-Difluorophenyl)-6-(4-methoxyphenyl)-dihydropyrimidin-2(1H)-one |

This table outlines a plausible route to pyrimidine derivatives starting from a chalcone (B49325) derived from this compound.

These transformations highlight the utility of this compound as a versatile building block in the synthesis of a variety of heterocyclic structures, expanding its chemical space and potential applications.

Academic and Industrial Applications of 4 Methoxy 3,3 ,5 Trifluorobenzophenone

Application in Advanced Polymer Synthesis: Poly(arylene ether ketone)s and Related High-Performance Materials

Poly(arylene ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. wright.edu The properties of these polymers can be precisely tuned by modifying the chemical structure of the monomers used in their synthesis. 4-Methoxy-3,3',5'-trifluorobenzophenone serves as an advanced monomer for creating functionalized PAEKs with tailored characteristics.

The strategic placement of multiple fluorine atoms in trifluorobenzophenone monomers like this compound is key to producing functionalized PAEKs. The fluorine atoms act as leaving groups in nucleophilic aromatic substitution (NAS) reactions, which is the primary route for synthesizing PAEKs. core.ac.uk The varying reactivity of fluorine atoms based on their position relative to the activating ketone group allows for selective chemical modifications.

A method known as reactivity ratio controlled polycondensation (RRCP) leverages these differences in reactivity. wright.edu For instance, in the closely related monomer 3,5,4'-trifluorobenzophenone, the para-positioned fluorine atom is significantly more reactive than the two meta-positioned fluorines. This allows for a two-stage process:

Pre-functionalization : The more reactive para-fluorine can be selectively displaced by a nucleophile to attach a specific functional group to the monomer. wright.edu This step occurs under milder conditions, leaving the meta-fluorines intact.

Polymerization : The resulting functionalized monomer, which now has two remaining meta-fluorine atoms, can then be polymerized with a bisphenol comonomer under more forcing conditions to form the main polymer backbone. wright.edu

This approach allows for the introduction of various functionalities onto a pendant benzoyl group, which can enhance properties such as solubility, adhesion, or provide sites for cross-linking without disrupting the polymer backbone. wright.educore.ac.uk While research on this compound is specific, the principles derived from similar trifluorobenzophenone structures are directly applicable.

The geometric arrangement of substituents on the benzophenone (B1666685) monomer has a profound impact on the final properties of the resulting PAEK. This structure-property relationship is critical for designing materials for specific applications.

Crystallinity and Solubility : Traditional PAEKs like PEEK, synthesized from linear monomers such as 4,4'-difluorobenzophenone, are semi-crystalline and have low solubility in common organic solvents, which can make processing difficult. wright.edugoogle.com The use of monomers with meta-substitutions, such as the 3,3',5'-trifluoro pattern in this compound, introduces a non-linear "kink" into the polymer backbone. This disruption of chain symmetry and packing efficiency leads to the formation of amorphous polymers with significantly improved solubility in solvents like N-methyl-2-pyrrolidone (NMP), chloroform, and tetrahydrofuran. wright.eduresearchgate.net

Thermal Properties : The rigidity of the aromatic backbone in PAEKs contributes to their high glass transition temperatures (Tg). While introducing flexible ether linkages tends to lower Tg, increasing the number of rigid ketone groups raises it. core.ac.uk The introduction of bulky pendant groups via functionalization can also increase the Tg by restricting chain mobility. researchgate.net Polymers derived from fluorobenzophenone monomers consistently exhibit high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net

The following table summarizes the expected influence of monomer structure on key polymer properties.

| Monomer Structure Feature | Effect on Polymer Chain | Impact on Bulk Property |

| Linear (e.g., 4,4'-disubstituted) | Allows for efficient chain packing | High crystallinity, low solubility, high melting point (Tm) |

| Non-linear (e.g., 3,5-disubstituted) | Disrupts chain packing and symmetry | Amorphous, improved solubility, no melting point (Tm) |

| Fluorine Atoms | Activate the monomer for NAS reaction | Enables synthesis of high molecular weight polymer |

| Pendant Functional Groups | Increases distance between polymer chains | Can increase Tg and further improve solubility |

The synthesis of PAEKs from this compound and a bisphenol comonomer proceeds via a nucleophilic aromatic substitution (NAS) polycondensation reaction. researchgate.net

The key steps of this process are:

Deprotonation : A weak base, typically potassium carbonate (K2CO3), is used to deprotonate the hydroxyl groups of the bisphenol monomer, forming a more nucleophilic bisphenolate. core.ac.uk

Nucleophilic Attack : The bisphenolate attacks the electron-deficient aromatic carbon atom bonded to a fluorine atom on the trifluorobenzophenone monomer. The strong electron-withdrawing effect of the ketone group activates the fluorine atoms in the ortho and para positions, making them excellent leaving groups. core.ac.uk

Intermediate Formation : This attack forms an unstable intermediate known as a Meisenheimer complex. core.ac.uk

Chain Propagation : The intermediate collapses, displacing the fluoride (B91410) ion and forming a stable aryl ether linkage. This process repeats, extending the polymer chain to achieve a high molecular weight. core.ac.uk

The reaction is typically carried out at elevated temperatures (160-200°C) in a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide (DMAc), NMP, or tetramethylene sulfone, to keep the growing polymer in solution. researchgate.net

Role in Supramolecular Chemistry and Advanced Self-Assembled Materials

Beyond its use in covalent polymer synthesis, the benzophenone moiety is a valuable building block in supramolecular chemistry. This field focuses on creating large, ordered structures through non-covalent interactions. fortunejournals.com These interactions are weaker than covalent bonds but collectively can lead to the formation of stable, functional materials. fortunejournals.com

The benzophenone core can be functionalized and incorporated into molecules, often called "tectons," that are designed to self-assemble into larger architectures. beilstein-journals.org By attaching benzophenone to other chemical entities, such as peptides or alkyl chains, researchers can create amphiphilic molecules that form ordered structures in solution. chemrxiv.orgacs.org

For example, benzophenone-functionalized dipeptides have been shown to self-assemble in water to form various supramolecular structures, including micelles and nanofibers. chemrxiv.orgacs.org Under specific conditions, these can form viscous gels or "supramolecular noodles" that act as templates. chemrxiv.orgchemrxiv.org These self-assembled structures can localize the benzophenone units, which are often photoactive. This allows for spatially-resolved photopolymerization, where polymerization is initiated only in the regions where the benzophenone photoinitiator is concentrated, enabling the fabrication of complex, micro-structured materials. chemrxiv.orgacs.orgresearchgate.net

The formation and stability of benzophenone-based supramolecular systems are governed by a combination of non-covalent interactions. The prediction and understanding of these forces are crucial for designing functional materials. researchgate.net

The key interactions involving the benzophenone moiety include:

π-π Interactions : The electron-rich aromatic rings of the benzophenone core can stack with one another or with other aromatic systems, contributing significantly to the stability of the assembly. fortunejournals.com

Hydrogen Bonding : The oxygen atom of the carbonyl group in benzophenone is a hydrogen bond acceptor, allowing it to interact with hydrogen bond donors from other molecules or solvents. mdpi.com

Van der Waals Forces : These are weaker, non-specific attractions that occur between all molecules and are crucial for the close packing of molecular units within a supramolecular assembly. fortunejournals.comresearchgate.net

Dipole-Dipole Interactions : The polar carbonyl group creates a molecular dipole, which can interact with other polar groups to orient molecules within the assembly.

The following table provides a summary of the primary non-covalent interactions relevant to benzophenone-based supramolecular systems.

| Interaction Type | Description | Relevant Part of Benzophenone Moiety |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Phenyl Rings |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Carbonyl Oxygen (as an acceptor) |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Entire Molecule |

| Dipole-Dipole | Attractive forces between the positive end of one polar molecule and the negative end of another. | Polar Carbonyl Group |

Catalytic Applications: Photocatalysis and Diverse Organic Transformations

The unique electronic properties of this compound, imparted by its methoxy (B1213986) and trifluoro-substituted aromatic rings, make it a compelling candidate for various catalytic applications. Its utility in photocatalysis, in particular, has garnered attention for driving environmentally relevant and synthetic organic reactions.

Development of Benzophenone-Based Photocatalysts for Environmentally Relevant and Synthetic Organic Reactions

Benzophenone and its derivatives are well-established photocatalysts, capable of absorbing UV light to initiate chemical reactions. The introduction of fluorine atoms and a methoxy group in this compound can modulate its photophysical properties, such as its absorption spectrum and the energy of its excited triplet state. These modifications are crucial for enhancing its efficiency and selectivity in photocatalytic processes.

Research in the broader field of benzophenone photocatalysis has demonstrated its effectiveness in a range of transformations, including C-H functionalization, cycloadditions, and polymerization reactions. While specific studies on this compound are not extensively detailed in publicly available literature, the principles governing benzophenone photocatalysis provide a framework for its potential applications. For instance, benzophenone-sensitized reactions often proceed via a triplet-triplet energy transfer mechanism or hydrogen abstraction, leading to the formation of radical intermediates that can participate in subsequent bond-forming steps.

The development of such photocatalysts is paramount for greener chemical synthesis, as they can enable reactions to proceed under mild conditions, often using visible light as a sustainable energy source, thereby reducing the reliance on harsh reagents and high temperatures.

Mechanistic Investigation of Photocatalytic Processes for Lignin Valorization and Dye Degradation

The photocatalytic capabilities of benzophenone derivatives extend to environmental applications, such as the degradation of pollutants and the valorization of biomass. Lignin, a complex aromatic polymer found in plant cell walls, is a significant and underutilized renewable resource. Photocatalytic depolymerization of lignin into valuable aromatic chemicals is a key area of research for establishing sustainable biorefineries. Benzophenone-based systems can potentially facilitate the cleavage of the robust ether and carbon-carbon linkages within the lignin structure.

| Application | Mechanistic Aspect | Potential Role of this compound |

| Lignin Valorization | Cleavage of β-O-4 and other linkages | Generation of radical intermediates to initiate bond scission. |

| Dye Degradation | Generation of Reactive Oxygen Species (ROS) | Acting as a photosensitizer to produce •OH and O₂•⁻. |

Precursor and Intermediate in Complex Organic Synthesis for Specialty Chemicals

Beyond its potential catalytic applications, this compound serves as a valuable precursor and intermediate in the multi-step synthesis of complex organic molecules. The presence of multiple reactive sites—the ketone carbonyl group, the activated aromatic rings, and the methoxy group—allows for a variety of chemical transformations.

The fluorinated phenyl ring and the methoxyphenyl ring can undergo further functionalization through electrophilic or nucleophilic aromatic substitution reactions. The carbonyl group is a versatile handle for reactions such as reductions, Grignard additions, and Wittig reactions, enabling the construction of more elaborate molecular architectures. These characteristics make this compound a key building block for the synthesis of specialty chemicals, which may include pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of this compound can be crucial for fine-tuning the biological activity or material properties of the final product.

While detailed synthetic pathways originating from this compound are often proprietary or part of ongoing research, its structural motifs are found in various classes of functional molecules. The strategic incorporation of fluorine atoms, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Based on the available search results, it is not possible to generate a detailed, scientifically accurate article focusing solely on the computational and theoretical studies of This compound .

The provided search results discuss the requested computational chemistry methodologies—such as Density Functional Theory (DFT), HOMO-LUMO analysis, and Quantitative Structure-Property Relationship (QSPR) modeling—in a general context or as applied to other chemical compounds. There is no specific research, data, or detailed findings directly pertaining to "this compound" within the search results.

Therefore, generating the thorough and informative content required for each specified section and subsection of the outline is not feasible while adhering to the strict instructions to focus solely on the target compound and to provide detailed, accurate research findings and data tables. Information on quantum chemical calculations, electronic structure, reactivity predictions, reaction mechanism elucidation, and QSPR modeling for this specific molecule is absent from the provided sources.

Computational and Theoretical Studies of 4 Methoxy 3,3 ,5 Trifluorobenzophenone

Molecular Dynamics Simulations for Supramolecular Assemblies and Polymer Systems

Despite a comprehensive search of available scientific literature, no specific studies employing molecular dynamics simulations on 4-Methoxy-3,3',5'-trifluorobenzophenone within supramolecular assemblies or polymer systems have been identified. The application of this powerful computational technique to this particular molecule remains an unexplored area of research.

However, based on established principles of computational chemistry and studies on analogous fluorinated and methoxy-substituted aromatic ketones, a hypothetical research framework can be proposed. Such simulations would typically involve the following steps:

Force Field Parameterization: Development of accurate force field parameters for this compound would be a critical first step. This would likely involve quantum mechanical calculations to determine partial charges, bond lengths, bond angles, and dihedral parameters that accurately represent the molecule's potential energy surface.

System Building: The molecule would then be placed in a simulation box along with either the components of a supramolecular assembly (e.g., self-assembling peptides, cyclodextrins) or polymer chains (e.g., poly(methyl methacrylate), polystyrene). The system would be solvated, typically with an explicit water model, to mimic experimental conditions.

Simulation and Analysis: The system would be subjected to energy minimization, followed by equilibration and production MD runs. Analysis of the resulting trajectories would provide insights into:

Binding Modes and Energies: In supramolecular systems, simulations could reveal the preferred orientation and binding affinity of the molecule within a host structure.

Polymer-Molecule Interactions: In polymer systems, MD could quantify the strength of interactions, assess miscibility, and predict the effect of the molecule on the polymer's bulk properties, such as its glass transition temperature.

Conformational Dynamics: The simulations would detail the rotational freedom around the carbonyl bridge and how this is influenced by the surrounding environment.

Hypothetical Research Data

To illustrate the type of data that such simulations could generate, the following tables present hypothetical findings from a simulated study of this compound interacting with a generic polymer matrix and a beta-cyclodextrin (B164692) (β-CD) host molecule.

Table 1: Hypothetical Interaction Parameters of this compound in a Polymer Matrix

| Polymer System | Interaction Energy (kcal/mol) | Radius of Gyration of Polymer (Å) | Diffusion Coefficient of Compound (x10⁻⁵ cm²/s) |

| Polystyrene | -45.8 | 15.2 | 1.8 |

| Poly(methyl methacrylate) | -52.3 | 14.8 | 1.5 |

| Polycarbonate | -48.1 | 15.0 | 1.7 |

This interactive table presents hypothetical data on the interaction energy, the effect on polymer chain dimensions (Radius of Gyration), and the mobility of the compound within different polymer matrices.

Table 2: Hypothetical Binding Analysis with β-Cyclodextrin Host

| Parameter | Value |

| Binding Free Energy (ΔG_bind) | -8.2 kcal/mol |

| Predominant Interacting Moiety | 3,5-difluorophenyl ring |

| Key Intermolecular Interactions | Hydrogen bonding, van der Waals forces |

| Residence Time within Cavity | 150 ns |

This interactive table summarizes hypothetical results from a simulation of the compound forming an inclusion complex with β-cyclodextrin, a common host in supramolecular chemistry.

While these tables provide a glimpse into the potential outcomes of such computational studies, it is crucial to reiterate that they are purely illustrative due to the current absence of specific research on this compound in this context. Future computational investigations are necessary to provide validated data and a deeper understanding of this molecule's behavior in complex chemical environments.

Future Research Directions and Emerging Trends in the Study of 4 Methoxy 3,3 ,5 Trifluorobenzophenone

Exploration of Novel Synthetic Routes for Diverse Fluorinated Benzophenone (B1666685) Analogues

The synthesis of fluorinated benzophenones is a cornerstone for accessing a wide array of functional molecules. mq.edu.au While classical methods like the Friedel-Crafts acylation remain fundamental in organic synthesis for forming the C-C bond central to the benzophenone scaffold, the pursuit of more efficient, selective, and environmentally benign synthetic routes is a burgeoning area of research. illinois.edu Future explorations into the synthesis of 4-Methoxy-3,3',5'-trifluorobenzophenone and its analogues are likely to focus on several key strategies.

One promising direction is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ibm.com This reaction, which couples an organoboron compound with an organohalide, is renowned for its versatility and functional group tolerance. ibm.com The development of novel catalysts and reaction conditions tailored for the efficient coupling of fluorinated arylboronic acids with methoxy-substituted aryl halides could provide a direct and high-yielding pathway to the target molecule and its derivatives.

Furthermore, the intramolecular Fries rearrangement presents another intriguing avenue for the synthesis of fluorinated benzophenone synthons. mq.edu.au Research into optimizing this rearrangement for substrates bearing multiple fluorine atoms could unlock new synthetic pathways. Additionally, methods involving Grignard reagents derived from fluorinated precursors, followed by oxidation, offer a robust approach to constructing the benzophenone core. nih.gov The table below summarizes potential synthetic strategies that could be explored for this compound.

| Synthetic Strategy | Key Reactants | Potential Advantages |

| Friedel-Crafts Acylation | Fluorinated benzoyl chloride and methoxybenzene derivative | Well-established, direct C-C bond formation |

| Suzuki-Miyaura Coupling | Fluorinated arylboronic acid and methoxy-substituted aryl halide | High functional group tolerance, mild reaction conditions |

| Intramolecular Fries Rearrangement | Fluorinated aryl ester | Potential for regioselective synthesis |

| Grignard Reaction & Oxidation | Fluorinated aryl Grignard reagent and methoxy-substituted aldehyde | Versatile for a range of substituted benzophenones |

| Nucleophilic Aromatic Substitution | Polyfluorinated benzophenone and methoxide (B1231860) source | Potential for late-stage functionalization |

The exploration of these and other innovative synthetic methodologies will be crucial for building libraries of diverse fluorinated benzophenone analogues, enabling a systematic investigation of structure-property relationships.

Application of Advanced Spectroscopic Techniques for In-Situ Mechanistic Probing

A deep understanding of reaction mechanisms is paramount for optimizing synthetic processes and controlling product outcomes. The application of advanced, in-situ spectroscopic techniques offers a powerful lens through which to observe and analyze chemical transformations in real-time. For the synthesis of this compound, several techniques are poised to provide invaluable mechanistic insights.

Operando X-ray Absorption Spectroscopy (XAS) is a powerful tool for elucidating the electronic structure and local coordination environment of metal catalysts in real-time. In the context of palladium-catalyzed cross-coupling reactions, operando XAS could be employed to monitor the oxidation state and coordination sphere of the palladium catalyst throughout the catalytic cycle, providing direct evidence for key intermediates.

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also expected to play a pivotal role. For instance, in-situ IR spectroscopy can be used to monitor the progress of Friedel-Crafts acylation reactions by tracking the disappearance of the acyl halide reactant and the appearance of the benzophenone product. For fluorinated compounds specifically, 19F NMR is an exceptionally sensitive probe of the local electronic environment. In-situ 19F NMR could provide detailed information about changes in the electronic structure of the fluorine-containing aromatic ring as the reaction progresses, offering a unique window into the reaction mechanism.

The following table outlines advanced spectroscopic techniques and their potential applications in studying the synthesis of this compound.

| Spectroscopic Technique | Potential Application | Information Gained |

| Operando X-ray Absorption Spectroscopy (XAS) | Monitoring palladium-catalyzed cross-coupling reactions | Catalyst oxidation state, coordination environment, and deactivation pathways |

| In-situ Nuclear Magnetic Resonance (NMR) | Real-time monitoring of reaction progress | Identification of intermediates, reaction kinetics |

| In-situ Infrared (IR) Spectroscopy | Tracking functional group transformations | Reaction kinetics, detection of transient species |

| 19F Nuclear Magnetic Resonance (NMR) | Probing the electronic environment of fluorine atoms | Mechanistic insights into reactions involving the fluorinated ring |

By combining the data from these advanced spectroscopic methods with computational modeling, a comprehensive and dynamic picture of the reaction landscape can be constructed, paving the way for more rational and efficient synthetic designs.

Development of Next-Generation Materials with Tunable Properties Based on Fluorinated Benzophenone Scaffolds

The incorporation of fluorinated benzophenone moieties into polymeric and molecular materials is a promising strategy for developing next-generation materials with precisely tailored properties. The unique electronic and steric characteristics imparted by the fluorine atoms, combined with the photochemical activity of the benzophenone core, open up a vast design space for new functional materials.

Furthermore, the benzophenone scaffold is a well-known photoinitiator, capable of initiating polymerization reactions upon exposure to UV light. llnl.gov The development of novel photoinitiators based on the this compound structure could lead to advancements in areas such as 3D printing and photolithography. The specific substitution pattern of this molecule may influence its absorption spectrum and photoinitiation efficiency, allowing for the development of initiators that are sensitive to specific wavelengths of light.

Benzophenone derivatives have also shown significant promise as host materials and emitters in organic light-emitting diodes (OLEDs). mdpi.com The electronic properties of the this compound core could be leveraged to design new materials with tunable emission colors and improved device performance. The table below highlights potential applications of this fluorinated benzophenone in materials science.

| Material Application | Role of this compound | Potential Tunable Properties |

| High-Performance Polymers (e.g., PEEK analogues) | Monomer | Thermal stability, chemical resistance, dielectric constant, solubility |

| Photoinitiators for Polymerization | Photoactive component | Wavelength sensitivity, initiation efficiency, curing speed |

| Organic Light-Emitting Diodes (OLEDs) | Host or emitter material | Emission color, quantum efficiency, device stability |

| Anti-reflection and Anti-contamination Coatings | Component of fluorinated polymers | Refractive index, surface energy, durability |

The systematic synthesis and characterization of materials incorporating the this compound scaffold will undoubtedly lead to the discovery of new materials with properties that are finely tuned for a wide range of advanced applications.

Integration of Artificial Intelligence and Machine Learning Approaches in Benzophenone Research

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way new molecules and materials are discovered and developed. Machine learning (ML) algorithms, trained on vast datasets of chemical information, can predict molecular properties, propose synthetic routes, and even design novel compounds with desired characteristics. The study of benzophenones, including this compound, is poised to benefit significantly from these computational tools.

One of the key applications of ML in this field is the prediction of polymer properties. By developing models that can correlate the structure of a monomer, such as this compound, with the properties of the resulting polymer, researchers can rapidly screen virtual libraries of potential monomers to identify candidates with optimal performance characteristics. llnl.govaip.org This in silico approach can dramatically accelerate the materials discovery process, reducing the need for time-consuming and resource-intensive laboratory synthesis and testing.

AI is also making significant strides in the area of retrosynthesis. mit.edunih.gov ML models can be trained to "learn" the rules of organic chemistry and propose viable synthetic pathways for a target molecule. For a complex molecule like this compound, these tools could suggest novel and efficient synthetic routes that may not be immediately obvious to a human chemist.

Furthermore, generative AI models can be used to design entirely new benzophenone derivatives with specific, user-defined properties. For example, an AI could be tasked with designing a photoinitiator with a specific absorption maximum and high initiation efficiency, or a new monomer for a polymer with a desired combination of thermal stability and dielectric properties. The integration of AI and automated robotic systems is leading to the development of "self-driving" laboratories that can autonomously design, synthesize, and test new materials, further accelerating the pace of discovery. youtube.comrsc.org The table below outlines the potential impact of AI and ML on benzophenone research.

| AI/ML Application | Specific Task in Benzophenone Research | Expected Outcome |

| Property Prediction | Predicting the properties of polymers derived from novel benzophenone monomers | Rapid identification of promising new materials |

| Retrosynthesis | Proposing efficient synthetic routes to complex benzophenone analogues | Acceleration of the synthesis of new compounds |

| Generative Design | Designing new benzophenone derivatives with tailored properties | Discovery of novel molecules for specific applications |

| Autonomous Discovery | Integrating AI with robotic systems for automated synthesis and testing | High-throughput screening and optimization of new materials |

The continued development and application of AI and ML tools will undoubtedly play a crucial role in unlocking the full potential of this compound and other novel fluorinated compounds, driving innovation across a wide range of scientific and technological domains.

Q & A

Q. What are the established synthetic routes for 4-Methoxy-3,3',5'-trifluorobenzophenone, and how do reaction conditions influence yields?

Methodological Answer: Synthesis typically involves halogen substitution and catalytic carbonylation, adapted from protocols for structurally related benzophenones like 4,4'-difluorobenzophenone . Key steps include:

- Fluorination: Selective introduction of fluorine atoms via nucleophilic aromatic substitution (e.g., using KF/CuI systems) under controlled temperatures (80–120°C).

- Methoxy Group Installation: Methoxy substitution via alkylation of hydroxyl precursors (e.g., methyl iodide in basic media).

- Carbonylation: Catalytic carbonylation using Pd catalysts to form the ketone backbone.

Yields depend on solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and reaction time (12–24 hrs). Side products often arise from incomplete fluorination or over-alkylation, necessitating column chromatography for purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹⁹F NMR identifies fluorine environments (δ -110 to -125 ppm for aryl-F) and assesses substitution patterns .

- ¹H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (split due to trifluorinated rings).

- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO or F groups).

- IR Spectroscopy: Detects carbonyl stretching (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

- X-ray Crystallography: Resolves crystal packing and steric effects of fluorine/methoxy groups, though crystallization may require slow evaporation in dichloromethane/hexane mixtures.

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for biological assays.

- Thermal Stability: Decomposes above 200°C; use low-temperature storage (2–8°C) under inert gas (N₂/Ar) to prevent oxidation.

- Safety Protocols: Follow guidelines for fluorinated aromatics:

- Use fume hoods, nitrile gloves, and safety goggles .

- Avoid inhalation; employ local exhaust ventilation during synthesis .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental NMR data for this compound be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, dynamic exchange processes, or incorrect assignment of substituent positions. Strategies include:

- Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to eliminate solvent proton interference.

- 2D NMR Techniques: Employ COSY, NOESY, or HSQC to correlate adjacent protons and clarify splitting patterns.

- DFT Calculations: Predict chemical shifts using Gaussian or ORCA software, comparing with experimental data to validate assignments .

Q. What strategies optimize regioselectivity in fluorination steps during synthesis?

Methodological Answer:

- Directing Groups: Introduce temporary groups (e.g., -NO₂ or -NH₂) to steer fluorine substitution to meta/para positions.

- Metal Catalysts: Use Cu(I)/phenanthroline complexes to enhance selectivity for 3,5-difluorination .

- Microwave-Assisted Synthesis: Reduce reaction time (1–4 hrs vs. 24 hrs) and improve yields by 15–20% .

Q. How do fluorine substituents influence the compound’s photophysical properties for material science applications?

Methodological Answer: The electron-withdrawing nature of fluorine atoms:

- Reduces HOMO-LUMO Gap: Enhances UV absorption (λmax ~270–300 nm), useful for photoactive materials .

- Improves Thermal Stability: Fluorine’s strong C-F bonds increase resistance to photodegradation.

- Experimental Validation: Conduct UV-Vis spectroscopy in THF and compare with DFT-computed excitation energies.

Q. What computational methods predict reactivity in cross-coupling reactions involving this benzophenone?

Methodological Answer:

- Molecular Modeling: Use Schrödinger’s Maestro or AutoDock to simulate Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Focus on steric hindrance from methoxy/fluorine groups.

- Reactivity Descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring.

- Kinetic Studies: Monitor reaction progress via LC-MS to validate computational predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.